molecular formula C11H22N2O2 B566128 (2R,3R)-Tert-butyl 2,3-dimethylpiperazine-1-carboxylate CAS No. 1240583-15-6

(2R,3R)-Tert-butyl 2,3-dimethylpiperazine-1-carboxylate

Cat. No. B566128
M. Wt: 214.309
InChI Key: RMTXPZPWCLGBFD-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2R,3R)-Tert-butyl 2,3-dimethylpiperazine-1-carboxylate” is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.3091. It is not intended for human or veterinary use and is available for research use only1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “(2R,3R)-Tert-butyl 2,3-dimethylpiperazine-1-carboxylate”.



Molecular Structure Analysis

The molecular structure of “(2R,3R)-Tert-butyl 2,3-dimethylpiperazine-1-carboxylate” is based on its molecular formula, C11H22N2O21. However, I couldn’t find detailed information on its structural analysis.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “(2R,3R)-Tert-butyl 2,3-dimethylpiperazine-1-carboxylate”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(2R,3R)-Tert-butyl 2,3-dimethylpiperazine-1-carboxylate” are not well-documented in the available sources.


Scientific Research Applications

Stereoselective Syntheses

Research involving compounds with structural similarities, such as tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives, focuses on stereoselective syntheses. These processes yield specific isomers of a compound, which is crucial in the development of pharmaceuticals and materials with desired properties (Boev et al., 2015).

Synthetic Intermediates

Compounds like tert-butyl 4-oxopiperidine-1-carboxylate serve as promising synthons for preparing diverse piperidine derivatives. Such derivatives are valuable in synthesizing various biologically active molecules and could be applied in medicinal chemistry (Moskalenko & Boev, 2014).

Chiral Solvating Agents

Research has also explored the use of similar compounds in NMR spectroscopy. For example, specific diketopiperazines have been investigated for their chiral solvating properties, aiding in the enantiomeric resolution of compounds via NMR, an essential technique in organic synthesis and pharmaceutical research (Wagger et al., 2007).

Safety And Hazards

There is no specific information available on the safety and hazards of “(2R,3R)-Tert-butyl 2,3-dimethylpiperazine-1-carboxylate”.


Future Directions

The future directions of “(2R,3R)-Tert-butyl 2,3-dimethylpiperazine-1-carboxylate” are not clear from the available information.


properties

IUPAC Name

tert-butyl (2R,3R)-2,3-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-9(2)13(7-6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTXPZPWCLGBFD-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(CCN1)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](N(CCN1)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-Tert-butyl 2,3-dimethylpiperazine-1-carboxylate

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